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1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

HIV-1 attachment inhibitor pseudotype virus entry assay structure–activity relationship

1-(4-Benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (CAS 313334-48-4) is a prototype indole–glyoxamide that emerged from a high‑throughput screen as a low‑nanomolar HIV‑1 attachment inhibitor. It binds viral gp120, blocking the interaction with host CD4, and served as the screening lead from which the 6‑azaindole clinical candidate BMS‑488043 and the 7‑azaindole candidate BMS‑377806 were evolved.

Molecular Formula C21H19N3O3
Molecular Weight 361.4 g/mol
CAS No. 313334-48-4
Cat. No. B13973898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
CAS313334-48-4
Molecular FormulaC21H19N3O3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C21H19N3O3/c25-19(17-14-22-18-9-5-4-8-16(17)18)21(27)24-12-10-23(11-13-24)20(26)15-6-2-1-3-7-15/h1-9,14,22H,10-13H2
InChIKeyGCCPYLCLTHXPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 313334-48-4 (Indole–Glyoxamide HIV Attachment Inhibitor): Core SAR Tool & Chemical Probe


1-(4-Benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (CAS 313334-48-4) is a prototype indole–glyoxamide that emerged from a high‑throughput screen as a low‑nanomolar HIV‑1 attachment inhibitor [1]. It binds viral gp120, blocking the interaction with host CD4, and served as the screening lead from which the 6‑azaindole clinical candidate BMS‑488043 and the 7‑azaindole candidate BMS‑377806 were evolved [1][2]. The compound is used exclusively as a reference molecule in structure–activity relationship (SAR) campaigns and mechanistic studies; its weak metabolic stability and poor aqueous solubility prevent its progression beyond in‑vitro pharmacological benchmarking [1].

SAR Baseline Indole-glyoxamide reference for azaindole lead optimization
Mechanistic Probe gp120–CD4 binding interaction studies
In‑Vitro Benchmark Pharmacological benchmarking only; not suited for in‑vivo administration

Why CAS 313334-48-4 Cannot Be Replaced by Later Azaindole Clinical Candidates in HIV-1 Attachment Inhibitor Research


Although the 6‑azaindole and 7‑azaindole derivatives BMS‑488043 and BMS‑377806 exhibit superior metabolic stability and oral exposure, their markedly different heterocyclic cores result in divergent gp120‑binding topographies, absorption–distribution–metabolism–excretion (ADME) fingerprints, and resistance profiles [1]. Interchanging the indole lead with an azaindole clinical candidate in a preclinical assay therefore invalidates SAR interpretation and confounds portability of pharmacological conclusions, because the foundational indole C‑4/C‑7 substitution vectors, solubility limitation, and intrinsic clearance of 313334-48-4 define the baseline from which all subsequent chemical optimization was designed [1][2].

Heterocyclic core mismatch Indole-to-azaindole shift alters gp120-binding topography; may invalidate SAR interpretation.
ADME fingerprint divergence Metabolic stability and solubility profiles differ markedly between indole and azaindole cores; may confound pharmacological portability.
Resistance profile non‑transferability Chemotype‑dependent resistance patterns may not extrapolate from the indole lead to azaindole clinical candidates.

Quantitative Differentiators: Indole Lead 313334-48-4 vs. Azaindole Isomers and Clinical Derivatives


Antiviral Potency of the Indole Lead Lies at the Lower Boundary of the Azaindole SAR Range

The indole lead exhibits intermediate antiviral activity relative to azaindole isomers. Against the JRFL pseudotype, the indole (2) has an EC50 of 4.0 nM, while the 4‑azaindole (5) is 2.5‑fold more potent (1.6 nM), the 7‑azaindole (8) is 2.4‑fold more potent (1.7 nM), but the 5‑azaindole (6) is >140‑fold less potent (576 nM) and the 6‑azaindole (7) is 5.4‑fold less potent (21.6 nM) [1]. CC50 values for the azaindoles (>280 μM) uniformly exceed that of the indole (200 μM) [1].

Antiviral EC50 rank
Head-to-head
Indole EC50 4.0 nM vs 4‑azaindole 1.6 nM (JRFL pseudotype)
Reported gp120-binding assay context
Single-cycle infectivity readout; HeLa cells
HIV-1 attachment inhibitor pseudotype virus entry assay structure–activity relationship

Human Liver Microsome Stability: Indole Lead Exhibits the Highest Intrinsic Clearance in the Series

The indole lead demonstrates a human liver microsome (HLM) half‑life of 16.9 min, indicative of intermediate‑to‑high predicted clearance [1]. In contrast, the azaindole isomers 5–8 display HLM T1/2 values of >100 min (4‑azaindole), 37 min (5‑azaindole), 49.5 min (6‑azaindole), and 38.5 min (7‑azaindole), translating to at least a 2.2‑fold improvement for the least stable azaindole and a >5.9‑fold improvement for the 4‑azaindole [1].

HLM Stability
Head-to-head
Indole T1/2 16.9 min vs 4‑azaindole >100 min
Supports metabolic stability benchmarking
Human liver microsome incubation
metabolic stability human liver microsomes ADME

Aqueous Solubility at pH 6.5: Over 25‑Fold Deficit vs. the Azaindole Series

At pH 6.5, the crystalline indole lead displays a solubility of 16 μg/mL, whereas the azaindole isomers 5–8 achieve solubilities at least 25‑fold higher [1]. This large gap arises because the indole NH cannot form pharmaceutically acceptable salts, while the basic azaindole nitrogen (pKa 2.0–6.2) enables salt‑based dissolution strategies [1].

Aqueous solubility
Class-level
Indole 16 µg/mL at pH 6.5; azaindoles ≥25‑fold higher
Solubility-limited formulation context
Crystalline compound; pH‑dependent gap
aqueous solubility formulation pH-dependent solubility

Caco‑2 Permeability is High but CYP‑450 Inhibition Liability Concentrates at CYP2C19

The indole lead has a Caco‑2 Pc of 169 nm/s at pH 6.5, predicting good intrinsic absorption [1]. However, it inhibits CYP2C19 with an IC50 of 2.6 μM, CYP2C9 at 5.2 μM, and CYP2D6 at 4.8 μM, whereas all azaindole isomers show markedly cleaner CYP profiles, with CYP2C19 IC50 values ranging from 7.2 μM to >40 μM [1]. The indole lead’s 2.8–15‑fold lower CYP2C19 IC50 represents a measurable drug–drug‑interaction alert that subsequent azaindoles largely resolve [1].

CYP2C19 inhibition
Head-to-head
Indole IC50 2.6 µM vs azaindole 7.2–>40 µM
CYP2C19 inhibition screening context
Recombinant CYP450 enzyme assay
Caco-2 permeability CYP450 inhibition drug–drug interaction risk

hERG Channel Safety Margin is Wide but Indistinguishable Among Indole and Azaindole Analogs

In a standard hERG channel flux assay, the indole lead exhibits an IC50 >80 μM, identical to all four azaindole isomers (each >80 μM) [1]. Consequently, hERG safety margin is not a point of differentiation; procurement decisions must rest on antiviral potency, metabolic stability, solubility, or CYP‑inhibition profiles rather than on cardiac ion‑channel risk [1].

hERG margin
Context-dependent
Indole and azaindoles all >80 µM
No differentiation in hERG binding
hERG flux assay; not a selection criterion
hERG liability cardiac safety off‑target screening

Piperazine Modification Data Show That the Unsubstituted Piperazine–Benzamide Scaffold Defines the Pharmacophoric Baseline

A focused SAR study (Bioorg. Med. Chem. Lett. 2009) examined piperazine‑ring modifications and demonstrated that any alteration of the parent N‑benzoylpiperazine motif (as found in CAS 313334-48-4) diminishes antiviral potency, confirming that the indole lead embodies the minimal pharmacophore [1]. The unsubstituted piperazine configuration constitutes the structural baseline against which all subsequent N‑alkyl, N‑acyl, or ring‑expanded variants were measured; no comparator in that series exceeded the potency of the parent scaffold [1].

Piperazine pharmacophore
Class-level
Unmodified N‑benzoylpiperazine retains maximal potency; modifications reduce activity
Defines minimal SAR scaffold
Bioorg. Med. Chem. Lett. 2009 SAR series
piperazine SAR pharmacophore mapping scaffold probing

Practical Procurement‑Driven Application Scenarios for CAS 313334-48-4 in HIV-1 Attachment Inhibitor Research


Primary SAR‑Baseline Compound in Azaindole Lead‑Optimization Libraries

When synthesizing and profiling novel azaindole or indole analogs, include CAS 313334-48-4 as the unmodified indole control. Its EC50 (4.0 nM JRFL), HLM T1/2 (16.9 min), and CYP2C19 IC50 (2.6 μM) provide the quantitative floor against which each new derivative’s antiviral potency, metabolic stability, and DDI liability are benchmarked [1]. Without this baseline, SAR tables lose their contextual reference and risk misinterpreting potency shifts as improvements when they may actually represent regressions toward a weaker phenotype.

In‑Vitro CYP2C19‑Dependent Drug–Drug‑Interaction Positive Control

Because the indole lead inhibits CYP2C19 at 2.6 μM while azaindole analogs are substantially cleaner (IC50 7.2–>40 μM), it serves as an on‑mechanism positive control in CYP‑screening cascades [1]. A researcher can co‑incubate 313334-48-4 with a CYP2C19‑specific probe substrate (e.g., (S)‑mephenytoin) to validate assay sensitivity before evaluating novel analogs that are expected to be CYP‑sparing.

Crystallography and gp120‑Binding Mode Elucidation Using the Minimal Pharmacophore

The unsubstituted indole–glyoxamide–N‑benzoylpiperazine scaffold of 313334-48-4 represents the smallest fully active chemical template in this class. Its use in X‑ray co‑crystallography or cryo‑EM studies with gp120 minimizes extraneous ligand contacts, allowing unambiguous identification of the key pharmacophoric interactions (indole NH hydrogen bond, glyoxamide carbonyl geometry, benzamide hydrophobic pocket) that are later elaborated in more complex clinical candidates [1][2].

Formulation‑Challenge Benchmark for Solubility‑Enhancement Technologies

With an aqueous solubility of only 16 μg/mL at pH 6.5—at least 25‑fold lower than azaindoles—this compound provides an ideal stress‑test substrate for evaluating amorphous dispersion, nano‑milling, or co‑crystal formulation platforms [1]. A technology that can meaningfully improve the exposure of 313334-48-4 in rodent pharmacokinetic studies demonstrates a level of performance that is directly translatable to other poorly soluble HIV‑1 attachment inhibitor back‑ups.

Application
Selection Property
Validation Focus
Azaindole lead-optimization SAR
Indole baseline control
Antiviral potency benchmarking in pseudotype assays
CYP2C19 DDI screening
CYP2C19 inhibition profile
Assay sensitivity validation with probe substrate
gp120 co‑crystallography
Minimal pharmacophore scaffold
Binding mode interpretation without extraneous contacts
Solubility-enhancement evaluation
Low aqueous solubility at pH 6.5
Preclinical PK exposure improvement validation
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